Methyl (1-benzoylpyrrolidin-2-yl)acetate

Description

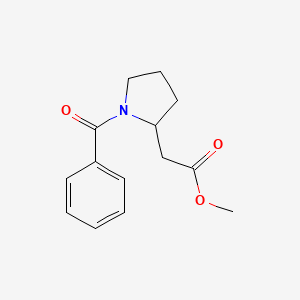

Methyl (1-benzoylpyrrolidin-2-yl)acetate is a pyrrolidine-derived ester featuring a benzoyl group at the 1-position and a methyl acetate moiety at the 2-position. This structure combines the rigidity of the pyrrolidine ring with the electronic effects of the benzoyl and ester groups, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. Its applications range from serving as a precursor in drug development to acting as a chiral building block in asymmetric synthesis.

Properties

CAS No. |

918409-40-2 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

methyl 2-(1-benzoylpyrrolidin-2-yl)acetate |

InChI |

InChI=1S/C14H17NO3/c1-18-13(16)10-12-8-5-9-15(12)14(17)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |

InChI Key |

QVEORULFRZZRTK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CCCN1C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1-benzoylpyrrolidin-2-yl)acetate typically involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction is carried out at elevated temperatures, around 180°C, for about an hour . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The raw materials used are readily available, and the process is designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Methyl (1-benzoylpyrrolidin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl (1-benzoylpyrrolidin-2-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Mechanism of Action

The mechanism of action of Methyl (1-benzoylpyrrolidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The benzoyl and acetate groups may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Methyl 2-(3-(Benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propoxy)acetate (Compound 11, )

- Key Differences: The pyrrolidine ring here is substituted with a benzyl(phenyl)amino group and a propoxy chain, unlike the benzoyl group in the target compound.

- Impact: The amino and ether linkages increase polarity, enhancing solubility in polar solvents compared to the benzoylated analog. The bulkier substituents may reduce metabolic stability due to steric hindrance affecting enzymatic interactions.

- Applications : Primarily used in synthetic routes requiring multifunctional intermediates for complex amine derivatives.

2-Methoxyphenyl 2-{2-[1-Methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetamido}-acetate ()

- Key Differences : The pyrrolidine is replaced by a 1-methylpyrrole ring with a 4-methylbenzoyl group.

- The acetamido and methoxyphenyl groups introduce hydrogen-bonding sites, influencing crystallinity (as evidenced by single-crystal X-ray data ).

- Applications : Likely used in crystallography studies or as a bioactive scaffold due to its rigid, planar structure.

Variations in Core Ring Structure

Methyl 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)acetate ()

- Key Differences : The pyrrolidine ring is fused with a pyridine ring, forming a bicyclic pyrrolopyridine system.

- The fused ring system may improve metabolic stability but reduce solubility in aqueous media.

- Applications : Commonly employed in pharmaceutical intermediates targeting kinase inhibitors or nucleic acid-binding molecules.

Ester Group Comparisons

Methyl Acetate ()

- Key Differences : A simple ester lacking the pyrrolidine-benzoyl framework.

- Impact :

- High volatility and low molecular weight make it unsuitable as a pharmaceutical intermediate but ideal as a solvent in resins and coatings.

- Rapid hydrolysis under acidic/basic conditions compared to the target compound’s sterically shielded ester group.

- Applications : Industrial solvent, paint remover, and flavoring agent.

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects: Benzoyl groups (as in the target compound) provide stronger electron-withdrawing effects than alkyl or amino substituents, stabilizing adjacent ester groups against hydrolysis .

- Biological Activity : Compounds with aromatic fused rings (e.g., pyrrolopyridine in ) exhibit enhanced binding to biological targets due to π-π stacking interactions.

- Synthetic Utility : The target compound’s balance of rigidity and reactivity makes it preferable over simpler esters (e.g., ) in chiral syntheses requiring stereochemical control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.